
1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile is an organic compound with a complex structure that includes a quinoline ring, a methoxyacetyl group, and a carbonitrile group
Méthodes De Préparation
The synthesis of 1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxyacetyl Group: This step involves the acylation of the quinoline ring using methoxyacetyl chloride in the presence of a base such as pyridine.
Addition of the Carbonitrile Group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: The methoxyacetyl group can be substituted with other acyl groups using acylation reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acylating agents (e.g., acyl chlorides).
Applications De Recherche Scientifique
1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action at the molecular level.
Mécanisme D'action
The mechanism of action of 1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound’s effects are mediated through its ability to interfere with key biological processes.
Comparaison Avec Des Composés Similaires
1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile can be compared with other quinoline derivatives, such as:
Quinoline-2-carbonitrile: Lacks the methoxyacetyl group, resulting in different chemical reactivity and biological activity.
1-(Acetyl)-1,2-dihydroquinoline-2-carbonitrile: Similar structure but with an acetyl group instead of a methoxyacetyl group, leading to variations in its pharmacological properties.
1-(Methoxyacetyl)-quinoline: Lacks the dihydro component, which affects its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
114364-71-5 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
1-(2-methoxyacetyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C13H12N2O2/c1-17-9-13(16)15-11(8-14)7-6-10-4-2-3-5-12(10)15/h2-7,11H,9H2,1H3 |
Clé InChI |
BYPYMAVZCVNVNN-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)N1C(C=CC2=CC=CC=C21)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


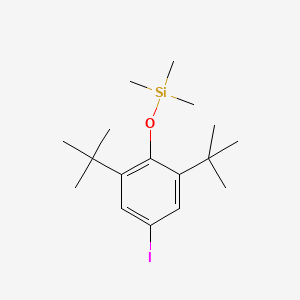
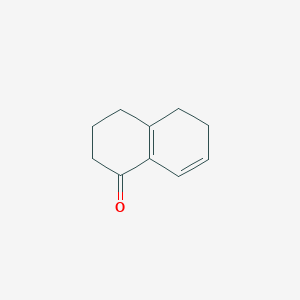
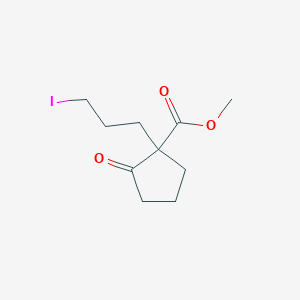
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
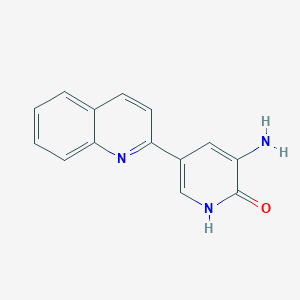
![1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14308549.png)

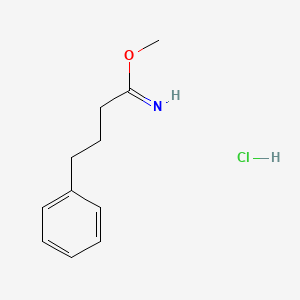
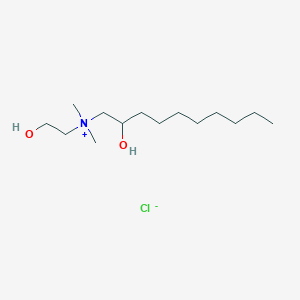
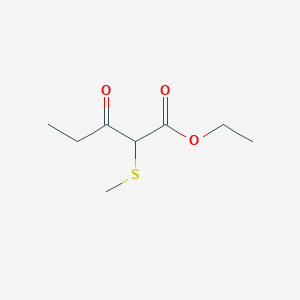
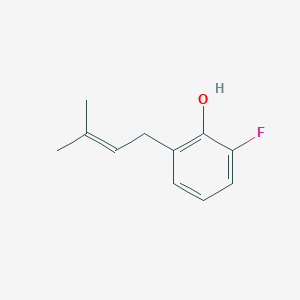

![2,2'-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine}](/img/structure/B14308576.png)

